molecular formula C6H6F2N2 B056656 2,4-Difluorophenylhydrazine CAS No. 40594-30-7

2,4-Difluorophenylhydrazine

Cat. No. B056656
CAS RN: 40594-30-7
M. Wt: 144.12 g/mol
InChI Key: RLZUIPTYDYCNQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as perfluorophenylhydrazone derivatives, involves the combination of two rings and a hydrazone part as the center of the molecule. These compounds are synthesized and characterized by elemental spectroscopic analysis, including 1H-NMR. For instance, novel potent perfluorophenylhydrazone derivatives have been synthesized for potential use in combating Alzheimer's disease, showcasing the versatility of fluorophenylhydrazines in medicinal chemistry (Sivý et al., 2023).

Molecular Structure Analysis

The molecular structure of related fluorophenylhydrazine compounds, such as 2,4‐dinitrophenylhydrazine, has been determined, revealing that the nitro O atoms and the amino N atom of the hydrazine side chain are almost in the same plane as the phenyl ring. This arrangement suggests a planar nature that influences the compound's reactivity and interactions (Okabe et al., 1993).

Chemical Reactions and Properties

The reactivity of fluorinated phenylhydrazines with various compounds has been explored, showing the potential for efficient derivatization of key biomarkers of lipid peroxidation. This highlights the chemical reactivity of fluorophenylhydrazines towards forming stable hydrazone adducts, useful in analytical chemistry applications (Matera et al., 2012).

Physical Properties Analysis

The study of the physical properties of related fluorophenylhydrazine compounds involves the analysis of crystal and molecular structure, revealing diverse non-covalent interactions such as intra- and inter-hydrogen bonding, and π-ring…π-ring interactions. These properties are essential for understanding the compound's behavior in different states and its potential applications in material science and pharmaceuticals (Sivý et al., 2023).

Chemical Properties Analysis

The chemical properties of 2,4-Difluorophenylhydrazine and its derivatives are characterized by their ability to form stable complexes and undergo specific reactions that are significant in organic synthesis and analytical applications. The formation of J-aggregates leading to aggregation-induced emission enhancement is an example of the unique chemical properties of these compounds, demonstrating their potential in developing advanced materials and sensors (Jiang et al., 2018).

Scientific Research Applications

  • Environmental Science and Wastewater Treatment:

    • Nano-alumina modified with 2,4-dinitrophenylhydrazine effectively removes heavy-metal ions like Pb(II), Cd(II), Cr(III), Co(II), Ni(II), and Mn(II) from water samples. This indicates its potential as a material for environmental cleanup and water treatment (Afkhami, Saber-Tehrani, & Bagheri, 2010).
  • Analytical Chemistry:

    • 2,4-Dinitrophenylhydrazine acts as a sensitive reagent for the quantitative determination of microgram quantities of steroids like prednisone, indicating its utility in pharmaceutical analysis (Woodson, 1971).
    • The compound is useful in the analysis of atmospheric carbonyls, suggesting its application in environmental monitoring and air quality assessment (Pal & Kim, 2008).
    • It has been used in vibrational spectroscopy and theoretical studies, contributing to a better understanding of molecular and vibrational structures (Chiș et al., 2005).
  • Biochemical Applications:

    • The interaction of 2,4-dinitrophenylhydrazine derivatives with proteins like bovine serum albumin has been studied, which is relevant in understanding protein-ligand interactions and has implications in drug design and biomolecular studies (Behera et al., 2020).
    • Its functionalization on sodium dodecyl sulfate-coated magnetite nanoparticles has been studied for the effective removal of Cd(II) and Ni(II) ions from water samples, demonstrating its potential in environmental remediation (Sobhanardakani & Zandipak, 2015).

Safety And Hazards

2,4-Difluorophenylhydrazine is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Proper safety measures should be taken while handling this compound, including using it in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

properties

IUPAC Name

(2,4-difluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZUIPTYDYCNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343311
Record name 2,4-Difluorophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorophenylhydrazine

CAS RN

40594-30-7
Record name 2,4-Difluorophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,4-Difluoro-phenyl)-hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,4-Difluorophenylhydrazine hydrochloride (Apollo; 6.00 g, 32.3 mmol) was partitioned between saturated aqueous sodium carbonate (100 mL) and ethyl acetate (150 mL). The organic layer was washed with saturated aqueous sodium carbonate (50 mL) and brine (100 mL, then 50 mL), dried (sodium sulfate), filtered, and evaporated to give 2,4-difluorophenylhydrazine (4.54 g, 98%) as a light brown solid. This was taken in dry toluene (50 mL) and the mixture was cooled to 0° C. under argon. A solution of acetaldehyde (3.0 mL, 53.4 mmol) in dry toluene (10 mL) was added dropwise over 15 min, the solution was stirred at 0° C. for 5 min and then at room temperature for 1 h. The reaction mixture was stored overnight in the freezer, then it was warmed to room temperature and filtered. The filtrate was concentrated to give a brown oil, with some water present. Toluene was added and the solution was dried (sodium sulfate), filtered and evaporated to give N-(2,4-difluoro-phenyl)-N-ethylidene-hydrazine (4.61 g, 84%) as a brown oil as a mixture of E and Z isomers (by 1H NMR).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
I Strakova, A Strakovs, M Petrova - Chemistry of Heterocyclic Compounds, 2005 - Springer
Vilsmeier formylation of 1-[3,5-di(trifluoromethyl)phenyl]- and 1-(2,4-difluorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydroindazoles gave the corresponding 1-aryl-4-chloro-5-formyl-3-…
Number of citations: 1 link.springer.com
片山正人, 加藤康仁, 秦野利基, 羽鳥真… - Journal of Pesticide …, 1998 - jlc.jst.go.jp
5, 6-Difluoroindole-3-acetic acid (5, 6-F 2 -IAA, 1), a new fluoroindole auxin synthesized via Fischer's indolization, has much a stronger elongation activity on Avena coleoptile segments …
Number of citations: 13 jlc.jst.go.jp
JW Lyga, RN Henrie, GA Meier… - Magnetic resonance …, 1993 - Wiley Online Library
H, 13 C and 19 F NMR experiments for a series of 3‐alkyl‐2‐phenyl‐4,5,6,7‐tetrahydroindazoles revealed a six‐bond through‐space coupling between the ortho‐fluorine and the …
HS Kim, SH Kim, JN Kim - Bulletin of the Korean Chemical Society, 2007 - koreascience.kr
The pyrazole nucleus is present in a wide variety of biologically intere 아 ing compounds, which exhibit antihyperglycemic, analgesic, anti-inflammatory, antipyretic, antibacterial, …
Number of citations: 13 koreascience.kr
JY Hwang, HY Kim, DS Park, J Choi, SM Baek… - Bioorganic & medicinal …, 2013 - Elsevier
In this report we describe the identification of novel pyrazole analogs as potent hepatitis C virus (HCV) entry inhibitor. The pyrazoles were identified by our phenotypic high-throughput …
Number of citations: 19 www.sciencedirect.com
M Méndez-Díaz, O Amancio-Belmont… - Pharmacology …, 2015 - Elsevier
Over the past decade, pharmacological manipulation of cannabinoid 1 receptor (CB1R) has become an interesting approach for the management of food ingestion disorders, among …
Number of citations: 5 www.sciencedirect.com
R Hirschmann, NG Steinberg… - Journal of Medicinal …, 1964 - ACS Publications
The synthesis of the steroidal 4-pregneno [3, 2-c]-pyrazoies derived from cortisol,-1 Ga-methylcortisol,-ailodihydrocortisol.-and from G. lGa-dimethyl-G-de-(1) preliminary announcement …
Number of citations: 34 pubs.acs.org
W Xu, Z Shao, Y Han, W Wang, Y Song, H Hou - Dyes and Pigments, 2018 - Elsevier
Recently, novel, predefined and adjustable third-order nonlinear optical (NLO) materials have attracted broad attention due to their widespread applications. In this work, a series of …
Number of citations: 27 www.sciencedirect.com
加藤康仁, 片山正人, 丸茂晋吾 - Journal of Pesticide Science, 2001 - jlc.jst.go.jp
In our research on new plant growth regulators we earlier reported a promising indolic auxin, 5, 6-dichloroindole-3-acetic acid (5, 6-C12-IAA), the most potent of all the known natural …
Number of citations: 1 jlc.jst.go.jp
R Silvestri, MG Cascio, G La Regina… - Journal of medicinal …, 2008 - ACS Publications
The new 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides were compared with the reference compounds AM251 and SR144528 for cannabinoid hCB 1 and hCB 2 receptor affinity. …
Number of citations: 88 pubs.acs.org

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